![molecular formula C17H13BrCl2N2O B2865751 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 392327-93-4](/img/structure/B2865751.png)
1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecule contains a pyrazoline ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also has phenyl groups attached to it, which are aromatic rings. The presence of bromine and chlorine atoms indicates that it’s a halogenated compound .Chemical Reactions Analysis
Pyrazoline derivatives have been found to participate in a variety of reactions due to their confirmed biological as well as pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a halogenated aromatic compound, it’s likely to be relatively stable and may have significant interactions with other molecules due to the presence of the halogen atoms and the aromatic rings .科学的研究の応用
Antimicrobial Activity
Pyrazoline derivatives have been studied for their potential as antimicrobial agents. The presence of substituents like bromophenyl and dichlorophenyl can enhance the antimicrobial efficacy of these compounds. They work by interfering with the microbial cell wall synthesis or disrupting membrane integrity, leading to cell death .
Antifungal Properties
Similar to their antimicrobial action, pyrazoline compounds can also exhibit antifungal activity. This is particularly useful in the treatment of fungal infections, where these compounds can inhibit the growth of fungi by targeting the fungal cell membrane or interfering with key enzymes within the fungal cells .
Antiparasitic Effects
The structural complexity of pyrazoline derivatives makes them suitable candidates for antiparasitic drug development. They can act on various stages of the parasite’s life cycle, potentially offering a new approach to treating parasitic infections .
Anti-inflammatory Applications
Pyrazoline derivatives are known to possess anti-inflammatory properties. They can modulate the body’s inflammatory response by inhibiting the synthesis of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammation process .
Antidepressant Potential
The compound’s ability to interact with various neurotransmitter systems may lend it antidepressant properties. By affecting the levels of serotonin, dopamine, or norepinephrine in the brain, pyrazoline derivatives could be used to alleviate symptoms of depression .
Anticonvulsant Activity
Research has indicated that pyrazoline derivatives can serve as anticonvulsants. They may stabilize neuronal membranes and reduce the excitability of nerve cells, which can help in the management of seizure disorders .
Antioxidant Properties
Oxidative stress is implicated in many diseases, and pyrazoline derivatives have shown potential as antioxidants. They can neutralize free radicals and reactive oxygen species, protecting cells from oxidative damage .
Antitumor Activities
Some pyrazoline compounds have been explored for their antitumor activities. They may work by inducing apoptosis in cancer cells or by inhibiting pathways that lead to tumor growth and proliferation .
作用機序
The exact mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
将来の方向性
特性
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O/c1-10(23)22-17(14-7-6-13(19)8-15(14)20)9-16(21-22)11-2-4-12(18)5-3-11/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDFMEIPDYRRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


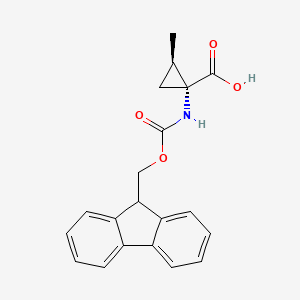
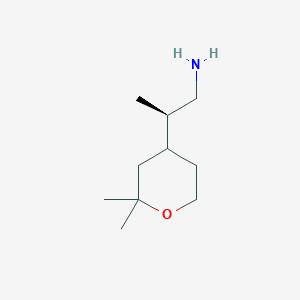
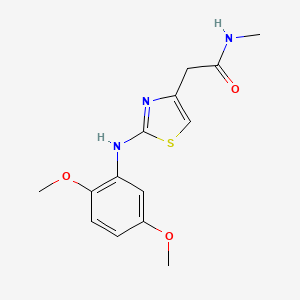

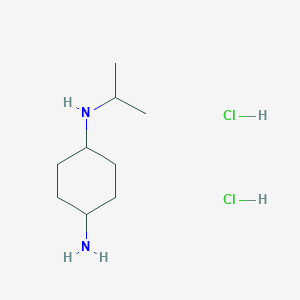
![2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2865682.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2865684.png)
![N-(5-fluoro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2865685.png)
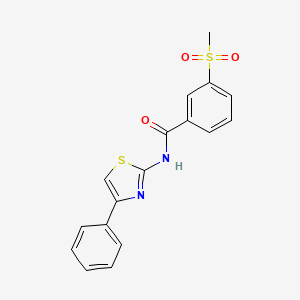

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2865688.png)
![5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one](/img/structure/B2865690.png)